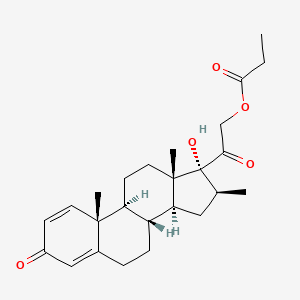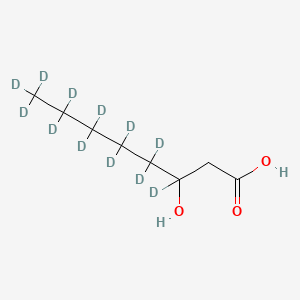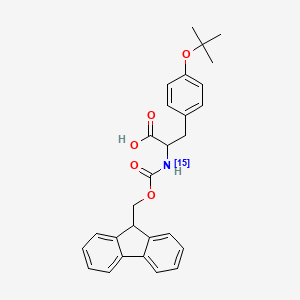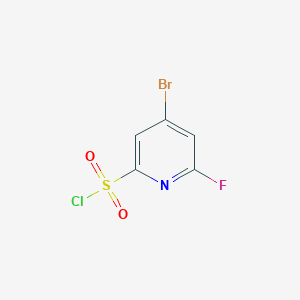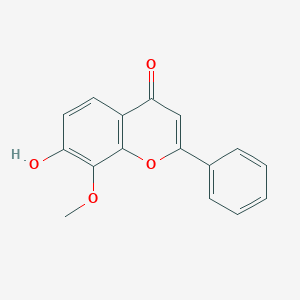
7-Hydroxy-8-methoxy-2-phenylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-8-methoxy-2-phenylchromen-4-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are a type of flavonoid, which are naturally occurring compounds with a wide range of biological activities. This compound is characterized by its chromen-4-one backbone, with hydroxy and methoxy substituents at the 7th and 8th positions, respectively, and a phenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxy-2-phenylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method is the Pechmann condensation, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-8-methoxy-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one backbone can be reduced to form chromanols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the chromone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanols.
Substitution: Various substituted chromones depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Hydroxy-8-methoxy-2-phenylchromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and mechanical properties.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-8-methoxy-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also suggests potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with hydroxyl groups at the 7th and 8th positions.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group at the 7th position and a methyl group at the 2nd position.
Uniqueness
7-Hydroxy-8-methoxy-2-phenylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its potential as an antioxidant and its ability to participate in various chemical reactions.
Propiedades
Fórmula molecular |
C16H12O4 |
|---|---|
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-12(17)8-7-11-13(18)9-14(20-15(11)16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
Clave InChI |
DEEUASFOBQPPHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



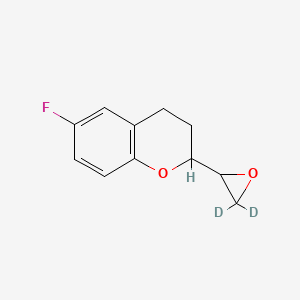
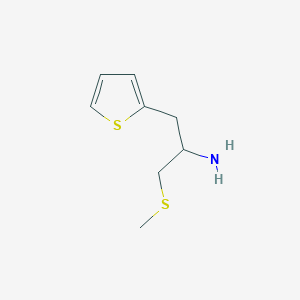
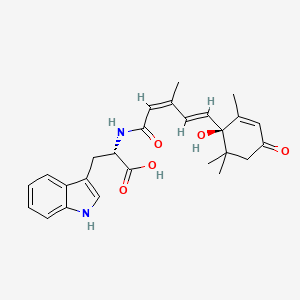
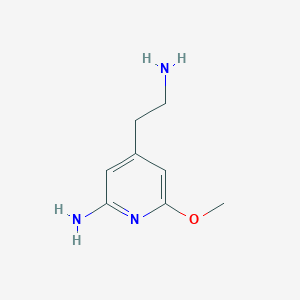
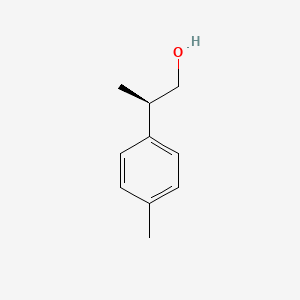
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
